MPI-0479605: A Potent and Selective Inhibitor of the Mitotic Kinase Mps1 (TTK) for Cancer Therapy
MPI-0479605: A Potent and Selective Inhibitor of the Mitotic Kinase Mps1 (TTK) for Cancer Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MPI-0479605 is a novel, potent, and selective small-molecule inhibitor of the dual-specificity protein kinase Mps1, also known as TTK (Threonine Tyrosine Kinase).[1][2] Mps1 is a critical component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][3][4] This kinase is frequently overexpressed in various cancer types, making it a compelling target for anticancer therapeutics.[1][4] MPI-0479605 functions as an ATP-competitive inhibitor of Mps1, leading to the disruption of the SAC, aberrant mitosis, aneuploidy, and subsequent cell death in cancer cells.[1][5][6] Preclinical studies have demonstrated its anti-tumor activity in vitro across a range of cancer cell lines and in vivo in xenograft models.[3][7] This document provides a comprehensive overview of the function, mechanism of action, and preclinical data associated with MPI-0479605.
Mechanism of Action
MPI-0479605 exerts its biological effects through the potent and selective inhibition of Mps1 kinase activity.[6][7] By competing with ATP for the kinase's binding site, MPI-0479605 effectively blocks the autophosphorylation of Mps1 and the subsequent phosphorylation of its downstream targets, which are essential for the proper functioning of the spindle assembly checkpoint.[2]
The primary consequences of Mps1 inhibition by MPI-0479605 include:
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Impairment of the Spindle Assembly Checkpoint (SAC): The SAC's role is to prevent the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[1][3] MPI-0479605-mediated inhibition of Mps1 abrogates this checkpoint, allowing cells to exit mitosis prematurely, even in the presence of unattached or improperly attached chromosomes.[3][7]
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Chromosome Missegregation and Aneuploidy: The disruption of the SAC leads to severe defects in chromosome alignment at the metaphase plate and subsequent missegregation during anaphase.[1][2][3] This results in daughter cells with an abnormal number of chromosomes, a condition known as aneuploidy.[1][3]
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Induction of Cell Death: The genomic instability caused by aneuploidy triggers cellular stress responses that can lead to cell cycle arrest and ultimately, cell death through apoptosis or mitotic catastrophe.[1][5] In cells with wild-type p53, MPI-0479605 treatment has been shown to induce a postmitotic checkpoint characterized by the activation of the p53-p21 pathway.[1][3] However, the compound is effective in both p53 wild-type and mutant cell lines.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for MPI-0479605 from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) | Selectivity vs. Other Kinases |
| Mps1 (TTK) | 1.8 - 4 | >40-fold selectivity over other kinases tested[5][7] |
| JNK | 110 | |
| FER | 590 |
Table 2: In Vitro Anti-proliferative Activity (GI50)
| Cell Line | Cancer Type | GI50 (nM) |
| Panel of Tumor Cell Lines | Various | 30 - 100[5] |
| HCT-116 | Colon Cancer | Dose-dependent reduction in viability[6] |
Table 3: In Vivo Anti-tumor Efficacy in Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| HCT-116 (Colon) | 30 mg/kg, daily, i.p. | 49%[3][7] |
| HCT-116 (Colon) | 150 mg/kg, every 4 days, i.p. | 74% - 75%[3][7] |
| Colo-205 (Colon) | 150 mg/kg, every 4 days, i.p. | 63%[6] |
Experimental Protocols
In Vitro Kinase Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of MPI-0479605 against Mps1 and other kinases.
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Methodology:
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Recombinant full-length Mps1 enzyme (25 ng) is incubated in a reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100) with Myelin Basic Protein (MBP) as a substrate.[5]
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The reaction mixture contains either MPI-0479605 at various concentrations or DMSO as a vehicle control.[5]
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The kinase reaction is initiated by the addition of 40 µM ATP mixed with 1 µCi [γ-33P]ATP.[5]
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The reaction proceeds for 45 minutes at room temperature.[5]
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The reaction is terminated by adding 3% phosphoric acid.[5]
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The mixture is transferred to P81 filter plates, which are then washed with 1% phosphoric acid.[5]
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The amount of incorporated 33P radioactivity is quantified using a TopCount scintillation reader to determine the level of kinase activity.[5]
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Cell Viability Assay (CellTiter-Glo®)
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Objective: To measure the effect of MPI-0479605 on the viability of cancer cell lines and determine the GI50.
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Methodology:
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Cancer cell lines (e.g., A549, Colo205, HCT116) are seeded in 96-well plates.[5]
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Cells are treated with a range of concentrations of MPI-0479605 for 3 or 7 days.[5]
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Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures the amount of ATP present, an indicator of metabolically active cells.[5]
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The GI50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[5]
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G2/M Escape Assay
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Objective: To assess the ability of MPI-0479605 to override the spindle assembly checkpoint.
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Methodology:
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HeLa cells are treated with nocodazole (250 ng/ml) for 17 hours to induce mitotic arrest by disrupting microtubule formation, thereby activating the spindle checkpoint.[7]
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MPI-0479605 is then added to the nocodazole-treated cells for an additional 4 hours.[7]
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Cells are fixed and stained with an anti-phospho-histone H3 antibody (a marker for mitotic cells) and Hoechst dye (to visualize DNA).[7]
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The percentage of cells remaining in mitosis is determined by image analysis. A decrease in the percentage of mitotic cells indicates an override of the SAC.[7]
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In Vivo Xenograft Studies
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Objective: To evaluate the anti-tumor activity of MPI-0479605 in a living organism.
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Methodology:
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Human tumor cells (e.g., HCT-116 or Colo-205) are subcutaneously transplanted into the flanks of nude mice.[5][6]
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When the tumors reach an average size of 100 mm³, treatment with MPI-0479605 is initiated.[6]
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The compound is administered via intraperitoneal (i.p.) injection at specified doses and schedules (e.g., 30 mg/kg daily or 150 mg/kg every 4 days).[3][5]
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Tumor growth is monitored over time, and the percentage of tumor growth inhibition (TGI) is calculated relative to vehicle-treated control animals.[3][7]
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Animal body weight is also monitored as an indicator of toxicity.[7]
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Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to the function of MPI-0479605.
Caption: Mechanism of Action of MPI-0479605.
Caption: G2/M Escape Assay Experimental Workflow.
Caption: Postmitotic Checkpoint Activation Pathway.
Conclusion
MPI-0479605 is a well-characterized, potent, and selective inhibitor of the mitotic kinase Mps1. Its mechanism of action, centered on the disruption of the spindle assembly checkpoint, leads to mitotic catastrophe and cell death in cancer cells. The robust preclinical data, including in vitro potency and in vivo anti-tumor efficacy, underscore the potential of targeting Mps1 with inhibitors like MPI-0479605 as a promising therapeutic strategy for the treatment of cancer. Further clinical investigation is warranted to determine its safety and efficacy in patients. While no clinical trials for MPI-0479605 are currently listed, the development of other Mps1 inhibitors like CFI-402257 highlights the continued interest in this therapeutic target.[4][8]
References
- 1. Characterization of the cellular and antitumor effects of MPI-0479605, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pnas.org [pnas.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. webapps.myriad.com [webapps.myriad.com]
- 8. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]
